4-Chloro-3-fluorophenylacetic acid

描述

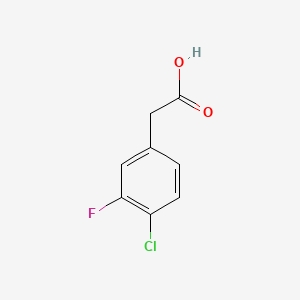

4-Chloro-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a member of the fluorophenylacetic acid series and is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorophenylacetic acid can be synthesized through several methods. One common synthetic route involves the ortho-alkynylation of 4-chloro-3-fluorobenzene, followed by a cyano addition reaction with hydrocyanic acid to generate amino hydrazone. This intermediate is then subjected to ortho-hydroxylation and carboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent acylation reactions .

化学反应分析

Types of Reactions

4-Chloro-3-fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClF O

- Molar Mass : Approximately 188.58 g/mol

- IUPAC Name : 2-(4-chloro-3-fluorophenyl)acetic acid

The presence of both chloro and fluoro substituents on the phenyl ring significantly influences the compound's reactivity and biological activity.

Histone Deacetylase Inhibition

4-Chloro-3-fluorophenylacetic acid has been identified as a potent histone deacetylase inhibitor. Histone deacetylases play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can potentially alter gene expression patterns, impacting various cellular processes and disease pathways, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research indicates that derivatives of phenylacetic acids, including this compound, have shown effectiveness against various bacterial strains. Further investigation into its mechanism of action is warranted to confirm its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. By modulating specific signaling pathways involved in inflammation, it may offer therapeutic benefits for conditions characterized by chronic inflammation .

Mechanistic Insights

Studies have shown that this compound interacts with biological macromolecules, potentially binding to proteins involved in cellular signaling and gene regulation. Understanding these interactions is critical for elucidating its therapeutic effects and mechanisms of action within biological systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 4-Bromo-2-fluorophenylacetic acid | Bromine substitution | Antimicrobial research |

| 3-Fluorophenylacetic acid | Fluorine substitution | Anti-inflammatory studies |

| 2-Chlorophenylacetic acid | Chlorine substitution | Analgesic properties |

This comparative analysis highlights the distinctiveness of this compound in terms of its chemical structure and potential applications.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various derivatives of phenylacetic acids against a range of bacterial strains. The findings indicated that this compound demonstrated significant antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Histone Deacetylase Inhibition

In a recent investigation, researchers assessed the efficacy of several histone deacetylase inhibitors, including this compound. The results showed that this compound effectively inhibited histone deacetylases in vitro, leading to increased acetylation levels in treated cells. This suggests its potential role in cancer therapy by reactivating silenced tumor suppressor genes .

作用机制

The mechanism of action of 4-Chloro-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways .

相似化合物的比较

Similar Compounds

- 3-Chloro-4-fluorophenylacetic acid

- 4-Chloro-3-methoxyphenylacetic acid

- 3-Fluoro-4-hydroxyphenylacetic acid

- 4-Amino-3-fluorophenylboronic acid hydrochloride

Uniqueness

4-Chloro-3-fluorophenylacetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .

生物活性

4-Chloro-3-fluorophenylacetic acid (C₈H₆ClFO₂) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring with chlorine and fluorine substitutions, which significantly influence its chemical reactivity and biological activity. The presence of these halogen atoms enhances its electron-withdrawing properties, affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFO₂ |

| Melting Point | 88-91 °C |

| Boiling Point | 293.1 ± 25.0 °C |

| Purity | 98% |

This compound acts primarily as a histone deacetylase (HDAC) inhibitor , targeting class I and IIa HDACs. By inhibiting these enzymes, the compound alters the acetylation patterns of histones, which can lead to significant changes in gene expression and various cellular processes related to cancer and neurodegenerative diseases.

HDAC Inhibition

- Target Enzymes : Class I and IIa HDACs

- Effects : Alters histone acetylation, impacting gene expression

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it shows promise in reducing inflammation.

- Biocatalytic Potential : Certain microbial strains can metabolize this compound, indicating its role in biotransformation processes and potential applications in bioremediation .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

-

Inflammation Model :

- In vitro studies showed that the compound could effectively reduce inflammatory markers in cell cultures, supporting its use as an anti-inflammatory agent.

- Biodegradation Studies :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other substituted phenylacetic acids:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-fluorophenylacetic acid | Similar halogen substitutions | Different positional isomer |

| 4-Fluorophenylacetic acid | Lacks chlorine substitution | Widely used in pharmaceuticals |

| Phenylacetic acid | No halogen substitutions | Precursor for many derivatives |

The specific combination of chlorine and fluorine at distinct positions on the aromatic ring contributes to the unique biological profile of this compound compared to its analogs.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-fluorophenylacetic acid, and how can regioselectivity be ensured in halogenation steps?

- Methodology : A common approach involves sequential halogenation of phenylacetic acid derivatives. For example, regioselective iodination of substituted toluene precursors (e.g., 4-chloro-2-nitrotoluene) can be achieved using iodine monochloride (ICl) under controlled temperatures (30–50°C), followed by fluorination via nucleophilic aromatic substitution with KF in polar aprotic solvents like DMF . Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodology :

- IR Spectroscopy : Key peaks include C=O stretch (~1700–1725 cm⁻¹) and aromatic C-F/C-Cl vibrations (1050–1250 cm⁻¹). Cross-validate with reference spectra of structurally similar compounds (e.g., 3-fluorophenylacetic acid) to distinguish overlapping signals .

- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm. Optimize mobile phase (acetonitrile/water with 0.1% TFA) to resolve impurities from halogenated byproducts .

Q. How can researchers optimize reaction yields for ester derivatives of this compound in aqueous media?

- Methodology : Employ enzymatic catalysis (e.g., lipases) to enhance selectivity in esterification. For instance, immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol at 45°C can achieve >80% conversion while minimizing hydrolysis side reactions. Monitor pH (6.5–7.5) to stabilize the enzyme .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of halogenated phenylacetic acids?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and Gibbs free energy profiles. For example, simulate fluorination steps to identify whether the reaction proceeds via a concerted or stepwise mechanism. Pair computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate predictions .

Q. How can researchers address discrepancies in bioactivity data for this compound derivatives across different assay conditions?

- Methodology :

- Data Normalization : Use internal standards (e.g., tamoxifen for cytotoxicity assays) to control for batch-to-batch variability.

- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA or clustering algorithms) to identify confounding variables (e.g., solvent polarity, cell line viability thresholds) across studies .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound batches?

- Methodology : Combine preparative HPLC with charged aerosol detection (CAD) to separate non-UV-active impurities. For halogenated contaminants, use high-resolution mass spectrometry (HRMS) in negative ion mode to confirm molecular formulas. For example, a Q-TOF system with ESI can detect chlorinated dimers (e.g., [M-H]⁻ ions at m/z 323.0124) .

Q. Methodological Best Practices

- Synthesis : Prioritize halogenation sequence (chlorine before fluorine) to avoid steric hindrance in aromatic substitution .

- Quality Control : Cross-validate NMR (¹H/¹³C) and LC-MS data to confirm molecular integrity, especially for isomers (e.g., 3-chloro-4-fluorophenylacetic acid vs. target compound) .

- Data Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂ vs. air) to mitigate variability in catalytic steps .

属性

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-51-4 | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。